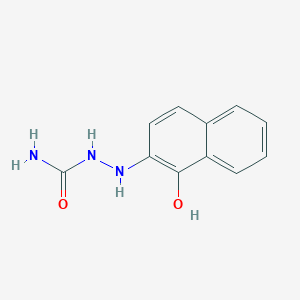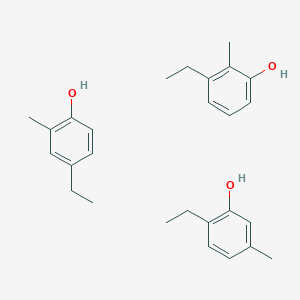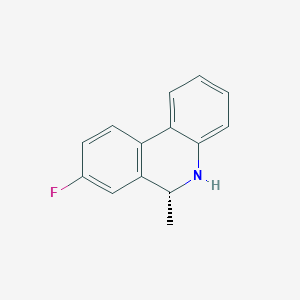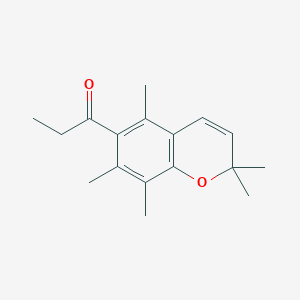![molecular formula C16H22O4S2 B14178527 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde CAS No. 922149-27-7](/img/structure/B14178527.png)
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is a chemical compound known for its unique structure and properties It contains a benzaldehyde group attached to a macrocyclic ether containing both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,4-dioxa-7,10-dithiacyclododecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzoic acid.
Reduction: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring can coordinate with metal ions, facilitating various catalytic processes. The benzaldehyde group can also participate in reactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile
- 1,4-Dioxa-7,11-dithiacyclotridecan-9-one
- 7,10-Dithia-12-crown-4
Uniqueness
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is unique due to the presence of both oxygen and sulfur atoms in its macrocyclic ring, which enhances its ability to form stable complexes with a variety of metal ions. This property makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
922149-27-7 |
|---|---|
Formule moléculaire |
C16H22O4S2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-(1,4-dioxa-7,10-dithiacyclododec-8-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C16H22O4S2/c17-11-14-3-1-2-4-16(14)20-12-15-13-21-9-7-18-5-6-19-8-10-22-15/h1-4,11,15H,5-10,12-13H2 |
Clé InChI |
DUBCTEKYEYKRPP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSC(CSCCO1)COC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)

![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
